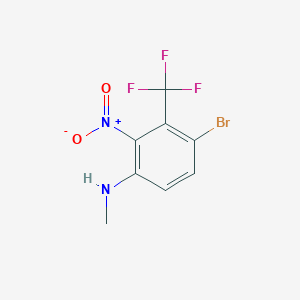

4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline

Description

Introduction

4-Bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline belongs to the class of substituted anilines, which serve as important building blocks in organic synthesis and pharmaceutical chemistry. The compound's systematic name reflects its complex substitution pattern, where the benzene ring bears a bromine atom at the 4-position, a nitro group at the 2-position, and a trifluoromethyl group at the 3-position, while the amino nitrogen carries a methyl substituent. This particular arrangement of functional groups creates a molecule with distinctive electronic properties that significantly influence its chemical behavior and potential applications.

The Chemical Abstracts Service registry number for this compound is 1799976-87-6, which provides a unique identifier for this specific molecular structure. The compound has been documented in various chemical databases and supplier catalogs, indicating its availability for research purposes and its recognition within the scientific community. The molecular architecture of this compound incorporates both electron-withdrawing and electron-donating groups, creating a complex electronic environment that affects its reactivity patterns.

Research interest in this compound stems from the presence of the trifluoromethyl group, which has become increasingly important in medicinal chemistry due to its ability to modulate biological activity and improve drug-like properties. The trifluoromethyl substituent is known to enhance lipophilicity, metabolic stability, and bioavailability of organic compounds. Additionally, the combination of multiple functional groups within a single molecule provides opportunities for diverse chemical transformations and applications in synthetic methodology development.

The compound's structure represents an example of how modern organic chemistry approaches the design of complex molecules through strategic placement of functional groups. Each substituent contributes specific electronic and steric effects that collectively determine the compound's overall properties and behavior. Understanding these fundamental characteristics is essential for predicting reactivity patterns and designing synthetic applications for this important chemical intermediate.

Properties

IUPAC Name |

4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2O2/c1-13-5-3-2-4(9)6(8(10,11)12)7(5)14(15)16/h2-3,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHRRKFAGJLOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=C(C=C1)Br)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The synthesis of compounds similar to 4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline often follows a multi-step process:

- Nitration : Introduce a nitro group into the aromatic ring.

- Reduction : Convert the nitro group to an amine.

- Bromination : Introduce bromine into the aromatic ring.

- Methylation : Methylate the amine group.

- Trifluoromethylation : Introduce a trifluoromethyl group into the aromatic ring.

Challenges and Considerations

- Regioselectivity : Ensuring that the bromine and trifluoromethyl groups are introduced at the correct positions on the aromatic ring is crucial. The trifluoromethyl group is meta-directing, which can influence the position of subsequent substitutions.

- Purification : After each step, purification techniques such as column chromatography or recrystallization are essential to ensure high purity of the final product.

- Stability : The presence of electron-withdrawing groups like trifluoromethyl can affect the compound's stability under acidic conditions, requiring careful handling and storage.

Analytical Techniques for Impurity Detection

To ensure the purity of the final product, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| HPLC-MS | Resolves trace byproducts and confirms molecular weight. |

| X-ray Crystallography | Confirms molecular structure and salt formation integrity. |

| Elemental Analysis | Validates stoichiometry of elements to detect unreacted precursors. |

Optimization Strategies

To optimize the synthesis, consider the following strategies:

- Reaction Conditions : Control temperature, solvent polarity, and catalysts to maximize efficiency and minimize side reactions.

- Protecting Groups : Use protecting groups to prevent unwanted side reactions during sensitive steps like bromination.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-bromo-N-methyl-2-amino-3-(trifluoromethyl)aniline .

Scientific Research Applications

Chemistry

4-Bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the generation of various derivatives that can be tailored for specific applications.

Medicine

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. Studies have shown that this compound demonstrates significant efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Anticancer Study

A recent study evaluated the anticancer efficacy of this compound against MCF-7 breast cancer cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| 4-Bromo-2-nitroaniline | MCF-7 | 30 |

This study highlights the compound's potential as a lead structure for developing new anticancer agents.

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| Control (Ampicillin) | E. coli | 22 |

The results indicate that while the compound shows promising antimicrobial activity, it is slightly less effective than ampicillin.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption due to its solubility in methanol. The presence of the trifluoromethyl group may enhance its lipophilicity, potentially improving membrane permeability and distribution within biological systems.

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity to biological targets. For example, the compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects and Properties

*Calculated based on formula C₈H₆BrF₃N₂O₂.

Key Observations :

- Electron-Withdrawing Groups : The nitro and CF₃ groups in the target compound enhance electrophilic substitution resistance but reduce basicity. In contrast, 3,5-bis(trifluoromethyl)aniline exhibits extreme acidity (predicted pKa ~1.10) due to dual CF₃ groups .

- Substituent Position : Bromine at position 4 (para to amine) in the target compound contrasts with 2-bromo-5-(trifluoromethyl)aniline, where bromine is ortho to the amine. This positional difference affects steric interactions and electronic delocalization .

Key Observations :

- N-Alkylation : The target compound’s N-methyl group is introduced via alkylation, whereas N,N-dimethyl analogs (e.g., 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline) require stronger alkylating agents like dimethyl sulfate .

- Halogenation : Bromination and chlorination methods vary; para-bromination of aromatic amines often employs bromine carriers like dioxane dibromide , while chlorination may use Cl₂ gas .

Biological Activity

4-Bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline is an organic compound characterized by its complex structure, which includes a bromine atom, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H8BrF3N3O2. The presence of the trifluoromethyl group contributes to its unique chemical properties, influencing both its biological activity and pharmacokinetics.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that the incorporation of this group can significantly increase the potency of compounds against various bacterial strains. The specific mechanisms by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in cell lines associated with breast and lung cancers. The nitro group is hypothesized to play a crucial role in this activity by undergoing reduction to form reactive intermediates that can induce apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives with potentially enhanced activity.

- Reduction of Nitro Group : The conversion of the nitro group to an amine can activate pathways involved in cellular signaling and metabolism.

- Radical Formation : The compound may generate free radicals that contribute to its antimicrobial and anticancer effects by damaging cellular components.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

-

Anticancer Study : A recent study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy.

Compound Cell Line IC50 (µM) This compound MCF-7 (Breast Cancer) 15 4-Bromo-2-nitroaniline MCF-7 30 -

Antimicrobial Evaluation : Another study focused on the antimicrobial properties of compounds containing trifluoromethyl groups, showing promising results against Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Zone of Inhibition (mm) This compound E. coli 18 Control (Ampicillin) E. coli 22

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption due to its solubility in methanol. Its distribution within biological systems may be influenced by the trifluoromethyl group, which can enhance lipophilicity and membrane permeability.

Q & A

Q. What are the established synthetic routes for 4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves sequential functionalization of an aniline precursor. Key steps include:

- Bromination : Direct bromination of 3-(trifluoromethyl)aniline derivatives using brominating agents (e.g., N-bromosuccinimide, NBS) under controlled temperature (0–25°C) .

- Nitration : Selective nitration at the ortho position relative to the trifluoromethyl group, guided by the electron-withdrawing effect of -CF₃. Mixed acid (HNO₃/H₂SO₄) systems at 0–5°C minimize byproducts .

- N-Methylation : Alkylation of the aniline nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to avoid over-bromination/nitration.

- Use polar aprotic solvents (e.g., DMF) for N-methylation to enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

Methodological Answer :

- ¹H/¹³C NMR : The nitro (-NO₂) and trifluoromethyl (-CF₃) groups induce distinct deshielding effects. The bromine atom causes splitting patterns in aromatic protons .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and N-H stretches (3350–3310 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₈H₅BrF₃N₂O₂: MW 323.0) and isotopic patterns for bromine .

Validation : Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .

Q. What are the key challenges in purifying this compound, and what solvent systems are recommended?

Methodological Answer :

- Challenges : Low solubility in non-polar solvents due to nitro and trifluoromethyl groups; bromine may cause halogen bonding .

- Recommended Solvents :

Advanced Research Questions

Q. How do electronic effects of substituents (-Br, -NO₂, -CF₃) influence regioselectivity in further functionalization?

Methodological Answer :

- Directing Effects :

- Computational Tools : Use density functional theory (DFT) to map electrostatic potential surfaces and predict reactive sites .

Q. How can contradictory spectral or synthetic yield data be resolved in mechanistic studies?

Methodological Answer :

- Case Study : Discrepancies in nitration yields may arise from competing side reactions (e.g., ring oxidation).

- Resolution :

Analyze byproducts via LC-MS to identify intermediates (e.g., nitroso derivatives) .

Adjust reaction stoichiometry: Reduce HNO₃ concentration to minimize over-nitration .

Validate synthetic pathways using isotopically labeled reagents (e.g., ¹⁵NO₃⁻) .

Q. What computational methods are suitable for modeling the compound’s electronic structure and reactivity?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths, angles, and charge distribution .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* between C-Br and C-NO₂) to explain stability .

- MD Simulations : Study solvation effects in polar solvents (e.g., DMSO) to guide reaction design .

Q. How does the compound’s stability vary under thermal or photolytic conditions, and what degradation pathways are observed?

Methodological Answer :

Q. What strategies are used to assess the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer :

- In Silico Screening : Perform molecular docking with target proteins (e.g., kinase inhibitors) using AutoDock Vina .

- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .

- SAR Studies : Modify substituents (e.g., replace Br with Cl) to evaluate activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.